molecular formula C15H33NO3S B043573 N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate CAS No. 15163-36-7

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Cat. No. B043573
CAS RN: 15163-36-7
M. Wt: 307.5 g/mol
InChI Key: WKALLSVICJPZTM-UHFFFAOYSA-N
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Description

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a zwitterionic detergent . It is used for protein solubilization .


Molecular Structure Analysis

The molecular structure of N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is represented by the linear formula: CH3(CH2)11N+(CH3)2CH2CH2CH2SO3- . Its molecular weight is 335.55 .


Physical And Chemical Properties Analysis

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a zwitterionic compound . It is available in powder form . It has a micellar average molecular weight of 18,500 and an aggregation number of 55 . The compound has a critical micelle concentration (CMC) of 2-4 mM at 20-25°C . It is soluble in water, forming a clear, colorless solution at a concentration of 1 M at 20°C .

Scientific Research Applications

Biomedical Material Development

Sulfobetaine 10 is utilized in the synthesis of siloxane-based biostable polyurethanes (PCUs). These materials are potential candidates for blood-contact biomaterials due to their improved biocompatibility when sulfobetaine is incorporated . The zwitterionic nature of sulfobetaine helps in reducing protein adsorption and platelet adhesion, which is crucial for materials used in vascular grafts, catheters, and other implantable devices.

Marine Antifouling Coatings

In the marine industry, sulfobetaine 10 is incorporated into urushiol-based benzoxazine resins to create sustainable antifouling coatings . These coatings are designed to prevent the attachment of marine organisms without harming the environment. The zwitterionic properties of sulfobetaine contribute to resisting protein attachment and killing biofouling bacteria, making it an effective component in marine coatings.

Clinical Diagnostics

The compound serves as a zwitterionic biodetergent in clinical diagnostics, particularly in immunoassays . It improves reagent performance by enhancing assay sensitivity and minimizing interference, which is essential for accurate disease diagnosis and biomedical research.

Cosmetics and Personal Care

Sulfobetaine 10 is used in personal care products, such as in bath formulations . Its mildness and skin compatibility make it suitable for sensitive skin applications, providing moisturizing effects and maintaining skin barrier function .

Protein Solubilization

In biochemical research, sulfobetaine 10 acts as a zwitterionic detergent for protein solubilization. It is particularly useful in studies assessing protein structural changes and investigating interactions between proteins and other molecules .

Tissue Clearing and Imaging

Caprylyl sulfobetaine has been identified as an effective agent for tissue clearing in both plant and animal studies . It efficiently removes autofluorescence caused by chlorophyll in plant tissues, allowing for deep imaging without quenching the fluorescence of proteins. This application is significant for advanced microscopy and analysis of internal tissue structures.

Safety and Hazards

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to use it only in a well-ventilated place . Personal protective equipment/face protection should be worn when handling this compound .

properties

IUPAC Name

3-[decyl(dimethyl)azaniumyl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKALLSVICJPZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074545
Record name 3-(Decyldimethylammonio)propanesulfonate inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

CAS RN

15163-36-7
Record name Zwittergent 310
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Decyldimethylammonio)propanesulfonate inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[decyl(dimethyl)ammonio]propane-1-sulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sulfobetaine 10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B27SPN7XME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Reactant of Route 2
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N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Reactant of Route 3
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Reactant of Route 4
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate
Reactant of Route 5
N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

Q & A

ANone: The interaction of Caprylyl sulfobetaine varies depending on the target and application.

    A:

      A: Caprylyl sulfobetaine demonstrates excellent compatibility with various biological materials, including proteins, lipids, and cells. [, , , ] Its use in protein studies highlights its ability to maintain protein structure and function. [, , ] Additionally, its application in decellularization techniques demonstrates its capacity to remove cells effectively while preserving the extracellular matrix (ECM) components. [, , , , ]

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